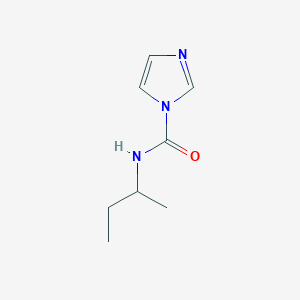

N-(sec-butyl)-1H-imidazole-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

N-butan-2-ylimidazole-1-carboxamide |

InChI |

InChI=1S/C8H13N3O/c1-3-7(2)10-8(12)11-5-4-9-6-11/h4-7H,3H2,1-2H3,(H,10,12) |

InChI Key |

GOFWVPSSZBHFKW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of N Sec Butyl 1h Imidazole 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for N-(sec-butyl)-1H-imidazole-1-carboxamide has been found in the searched literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for N-(sec-butyl)-1H-imidazole-1-carboxamide, are not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Structural Elucidation

Published ¹³C NMR data for N-(sec-butyl)-1H-imidazole-1-carboxamide, which would confirm the carbon framework and chemical environment of each carbon atom, could not be located.

Mass Spectrometry (MS) for Molecular Confirmation

There is no available mass spectrometry data that would confirm the molecular weight and fragmentation pattern of N-(sec-butyl)-1H-imidazole-1-carboxamide.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental infrared spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups present in N-(sec-butyl)-1H-imidazole-1-carboxamide, is not documented in available sources.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption spectrum, which would describe the electronic transitions within N-(sec-butyl)-1H-imidazole-1-carboxamide, has not been found in the surveyed literature.

Circular Dichroism (CD) Spectroscopy in Chiral Contexts

Due to the presence of a chiral center in the sec-butyl group, N-(sec-butyl)-1H-imidazole-1-carboxamide is a chiral molecule. However, no circular dichroism spectroscopic studies to analyze its chiroptical properties are publicly available.

Computational and Theoretical Investigations of N Sec Butyl 1h Imidazole 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT is a widely used computational method for predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). tandfonline.com For related imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are performed to determine optimized bond lengths, bond angles, and dihedral angles. tandfonline.comnih.gov These geometric parameters are crucial for understanding the molecule's stability and conformational preferences.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This analysis is critical for predicting how a molecule will interact with other molecules and biological targets. Typically, red-colored regions on an MEP map indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Fukui Functions and Mulliken Atomic Charge Analysis for Reactivity Prediction

Fukui functions and Mulliken population analysis are used to quantify the reactivity of specific atomic sites within a molecule. tandfonline.com Mulliken atomic charges provide an estimation of the partial charge on each atom, while Fukui functions help predict where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. This method provides insight into intramolecular charge transfer, hyperconjugation, and the delocalization of electron density, which are important for understanding molecular stability and bonding.

Topological Analyses of Electron Density (AIM, RDG, ELF, LOL)

Topological analyses of the electron density provide a deeper understanding of the chemical bonding within a molecule. Methods include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions. nih.gov

Reduced Density Gradient (RDG): RDG analysis is used to visualize and identify weak non-covalent interactions, such as van der Waals forces and hydrogen bonds.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs of electrons.

While the methodologies for these comprehensive computational studies are well-established and have been applied to numerous imidazole derivatives, specific published data for N-(sec-butyl)-1H-imidazole-1-carboxamide could not be located. Future research is required to perform these calculations and characterize the detailed physicochemical properties of this specific compound.

Molecular Docking Simulations

Extensive literature searches did not yield specific molecular docking studies conducted on the chemical compound N-(sec-butyl)-1H-imidazole-1-carboxamide. Computational investigations and molecular modeling are pivotal in modern drug discovery and development, offering predictive insights into the behavior of molecules at a biological target. Methodologies such as molecular docking are frequently employed to understand the interactions between a small molecule (ligand), like N-(sec-butyl)-1H-imidazole-1-carboxamide, and a macromolecular target, typically a protein. These simulations are instrumental in predicting the preferred binding orientation of the ligand within the active site of a protein and estimating the strength of the interaction.

While no direct studies on N-(sec-butyl)-1H-imidazole-1-carboxamide were identified, the broader classes of imidazole and carboxamide derivatives have been the subject of numerous computational studies. These investigations highlight the general approaches that would be applicable to the subject compound.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling for a novel compound like N-(sec-butyl)-1H-imidazole-1-carboxamide would involve identifying and characterizing the non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For imidazole-containing compounds, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking or hydrophobic interactions. The carboxamide group is also a key pharmacophoric feature, capable of forming strong hydrogen bonds through its amide N-H (donor) and carbonyl oxygen (acceptor). The sec-butyl group would be expected to engage primarily in hydrophobic interactions within a corresponding pocket of a protein's active site.

A hypothetical interaction profile for N-(sec-butyl)-1H-imidazole-1-carboxamide with a target protein could be generated using molecular docking software. This would produce a detailed map of the specific amino acid residues involved in binding. For instance, polar residues like serine, threonine, or asparagine could form hydrogen bonds with the carboxamide moiety, while nonpolar residues such as leucine, valine, or isoleucine might interact with the sec-butyl group.

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a primary goal of molecular docking simulations. The binding mode refers to the specific orientation and conformation of the ligand within the protein's binding site. Docking algorithms generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity. This affinity is often expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction.

For N-(sec-butyl)-1H-imidazole-1-carboxamide, a docking study would predict the most stable binding pose and provide a corresponding binding energy value. This information is crucial for structure-activity relationship (SAR) studies, where modifications to the chemical structure are correlated with changes in biological activity. The accuracy of these predictions is dependent on the quality of the protein structure and the sophistication of the docking algorithm and scoring function used.

Interactive Data Table: Hypothetical Docking Results

Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking simulation of N-(sec-butyl)-1H-imidazole-1-carboxamide against a panel of protein targets. Note: This data is purely illustrative and not based on experimental results.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Val523 | Hydrogen Bond, π-Alkyl, Hydrophobic |

| Tumor Necrosis Factor-alpha (TNF-α) | -6.5 | Tyr59, Tyr119, Gly121 | Hydrogen Bond, π-π Stacking |

| 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | -8.2 | Tyr183, Val227, Ser170 | Hydrogen Bond, Hydrophobic |

Mechanistic Insights from Computational Interactions

By visualizing the predicted binding mode and interactions, researchers can gain valuable mechanistic insights. For example, if N-(sec-butyl)-1H-imidazole-1-carboxamide is predicted to bind to the active site of an enzyme and interact with key catalytic residues, this would suggest a mechanism of enzyme inhibition. If the compound is shown to disrupt a critical protein-protein interaction, this could explain its modulatory effects on a signaling pathway.

Biological Activities and Pharmacological Potential of N Sec Butyl 1h Imidazole 1 Carboxamide Derivatives

Antimicrobial Efficacy

Derivatives of N-(sec-butyl)-1H-imidazole-1-carboxamide have shown considerable efficacy against a wide range of microbial pathogens, including bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Imidazole-containing compounds have demonstrated notable antibacterial properties. researchgate.net The mechanism of action often involves the disruption of bacterial DNA replication, cell wall synthesis, or cell membrane integrity. nih.gov Studies have shown that various imidazole (B134444) derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain hybrid molecules incorporating the imidazole moiety have shown superior antibacterial potency against Gram-negative bacteria like S. dysenteriae and P. vulgaris when compared to conventional antibiotics. nih.gov Similarly, other derivatives have displayed significant activity against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Imidazole Carboxamide Derivatives

| Compound Derivative | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Quinolone-imidazole hybrid | Pseudomonas aeruginosa | 0.46 | nih.gov |

| 5-nitroimidazole/oxazolidinone hybrid | Bacillus cereus | 0.2 | nih.gov |

| Nitroimidazole/berberine hybrid | Shigella dysenteriae | - | nih.gov |

| Nitroimidazole/berberine hybrid | Proteus vulgaris | - | nih.gov |

| 2-methyl-5-nitro-1H-imidazole hybrid | Bacillus subtilis | 1.6 | nih.gov |

MIC: Minimum Inhibitory Concentration

Antifungal Activity

The antifungal properties of imidazole derivatives are well-documented, with many compounds acting by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. nih.gov This disruption leads to increased membrane permeability and ultimately, fungal cell death. Various imidazole carboxamide derivatives have been synthesized and tested against a range of pathogenic fungi, demonstrating significant antifungal potential. acs.org

Table 2: Antifungal Activity of Imidazole Carboxamide Derivatives

| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-cyano-1H-imidazole-4-carboxamide derivative | Rhizoctonia solani | 2.63 | acs.org |

| Selenium N-heterocyclic carbene complex | Aspergillus flavus | - | nih.gov |

| Imidazole derivative HL2 | Candida albicans | - | nih.gov |

MIC: Minimum Inhibitory Concentration

Antitubercular Activity

Tuberculosis remains a significant global health challenge, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. nih.gov Imidazole-containing compounds have emerged as a promising class of antitubercular agents. nih.gov Notably, the nitroimidazole derivative delamanid (B1670213) is an approved drug for the treatment of multidrug-resistant tuberculosis. nih.gov Research into other imidazole carboxamide derivatives has revealed potent in vitro activity against M. tuberculosis. nih.gov

Table 3: Antitubercular Activity of Imidazole Carboxamide Derivatives

| Compound Derivative | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamide derivative 5e | M. tuberculosis H37Rv | 3.12 | nih.gov |

| Pyrazole-4-carboxamide derivative 5g | M. tuberculosis H37Rv | 6.25 | nih.gov |

| Pyrazole-4-carboxamide derivative 5m | M. tuberculosis H37Rv | 6.25 | nih.gov |

| Pyrazole-4-carboxamide derivative 5h | M. tuberculosis H37Rv | 12.5 | nih.gov |

MIC: Minimum Inhibitory Concentration

Antiviral Properties

The broad biological activity of imidazole derivatives extends to antiviral applications. Researchers have investigated these compounds against a variety of viruses, including human immunodeficiency virus (HIV), Zika virus, and coronaviruses. semanticscholar.org The mechanisms of antiviral action are diverse and can involve the inhibition of viral replication enzymes or interference with virus-host cell interactions. For example, a 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid derivative was identified as a potent inhibitor of the interaction between LEDGF/p75 and HIV-1 integrase, a crucial step in the viral replication cycle. semanticscholar.org

Table 4: Antiviral Activity of Imidazole Carboxamide Derivatives

| Compound Derivative | Virus | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | HIV-1 | 6 | semanticscholar.org |

| N-Arylindazole-3-carboxamide derivative 4a | SARS-CoV-2 | 0.69 | rsc.org |

| Imidazole-amide conjugate | HIV | 109 | semanticscholar.org |

IC50: Half-maximal Inhibitory Concentration

Antiparasitic Investigations

Parasitic diseases, such as toxoplasmosis, leishmaniasis, and trypanosomiasis, affect millions of people worldwide, and there is a pressing need for new and effective treatments. nih.govnih.gov Imidazole derivatives have shown significant promise as antiparasitic agents. nih.gov Studies have demonstrated the in vitro efficacy of imidazole compounds against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov Some derivatives have exhibited high selectivity, being more toxic to the parasite than to host cells. nih.gov

Table 5: Antiparasitic Activity of Imidazole Carboxamide Derivatives

| Compound Derivative | Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole derivative of Artemisinin | Toxoplasma gondii | 0.25-0.42 | nih.gov |

| Imidazo-[1,2-a]-pyridine-3-carboxamide derivative 8d | Leishmania major | - | nih.gov |

| Imidazo-[1,2-a]-pyridine-3-carboxamide derivative 10b | Trypanosoma brucei | - | nih.gov |

| Imidazole-based inhibitor 14b | Plasmodium falciparum | - | nih.gov |

| Phenyl-substituted imidazole derivative | Trypanosoma cruzi | - | researchgate.net |

IC50: Half-maximal Inhibitory Concentration

Anti-Inflammatory Effects

Chronic inflammation is a key factor in a multitude of diseases. Imidazole derivatives have been investigated for their anti-inflammatory properties. mdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of inflammatory mediators. For instance, some isoxazole (B147169) carboxamide derivatives have demonstrated considerable anti-inflammatory activity in carrageenan-induced rat paw edema models. researchgate.net

Table 6: Anti-inflammatory Activity of Imidazole Carboxamide Derivatives

| Compound Derivative | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Isonicotinate derivative 5 | ROS Inhibition | 1.42 ± 0.1 | researchgate.net |

| Gatifloxacin derivative | T-cell proliferation | 3.7 | |

| 2,6-bisbenzylidenecyclohexanone derivative 8 | NO suppression | 6.68 |

IC50: Half-maximal Inhibitory Concentration, ROS: Reactive Oxygen Species, NO: Nitric Oxide

Anticancer and Antitumor Activity

Imidazole-based compounds represent a promising class of anticancer agents, with several derivatives demonstrating significant cytotoxic effects against various cancer cell lines. researchgate.netnih.govnih.gov The anticancer potential of these molecules is often attributed to their ability to interfere with crucial cellular processes required for cancer cell proliferation and survival. nih.gov Research has shown that imidazole derivatives can exert their antitumor effects through diverse mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of DNA damage. nih.gov

For instance, certain imidazole derivatives have been developed as potent inhibitors of tubulin polymerization, a key process in cell division. nih.gov One study reported a compound, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole, which exhibited potent activity against colorectal cancer cell lines with IC50 values as low as 23.12 nM. nih.gov Other research has focused on synthesizing imidazole-based N-phenylbenzamide derivatives, with some compounds showing good cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values in the single-digit micromolar range. frontiersin.org A novel 1H-imidazole[4,5-f] nih.govnih.govphenanthroline derivative named IPM714 was found to selectively inhibit colorectal cancer cells, with IC50 values of 1.74 µM and 2.0 µM in HCT116 and SW480 cells, respectively. nih.gov This compound was shown to arrest the cell cycle in the S phase and induce apoptosis. nih.gov

The structural versatility of the imidazole core allows for modifications that can target specific oncogenic pathways. For example, some derivatives act as tyrosine kinase inhibitors, targeting receptors like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and growth. nih.gov

| Compound Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | HCT116 (Colorectal) | 23.12 nM | nih.gov |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480 (Colorectal) | 27.42 nM | nih.gov |

| IPM714 (1H-imidazole[4,5-f] nih.govnih.gov phenanthroline derivative) | HCT116 (Colorectal) | 1.74 µM | nih.gov |

| IPM714 (1H-imidazole[4,5-f] nih.govnih.gov phenanthroline derivative) | SW480 (Colorectal) | 2.0 µM | nih.gov |

| N-phenylbenzamide derivative 4f | A549 (Lung) | 7.5 µM | frontiersin.org |

| N-phenylbenzamide derivative 4f | MCF-7 (Breast) | 8.9 µM | frontiersin.org |

| N-phenylbenzamide derivative 4f | HeLa (Cervical) | 9.3 µM | frontiersin.org |

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various chronic diseases. researchgate.net Antioxidants can mitigate this damage by scavenging free radicals. jgtps.com The imidazole core is recognized as a significant scaffold for developing compounds with potent antioxidant and free-radical scavenging capabilities. researchgate.netresearchgate.net The unique electronic features and binding abilities of the imidazole ring enable these derivatives to act as free-radical scavengers through multiple mechanisms. researchgate.netresearchgate.net

The antioxidant potential of various N-1-substituted imidazole derivatives has been evaluated using in vitro assays such as DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging and hydrogen peroxide scavenging. jgtps.com In one study, several test compounds demonstrated significant antioxidant activity, with IC50 values comparable to standard antioxidants like Butylatedhydroxyanisole (BHA) and α-Tocopherol. jgtps.com For example, one derivative, compound 2c, showed a particularly high significant action in scavenging hydrogen peroxide, with an IC50 value of 17.85 µg/mL. jgtps.com Another study on newly synthesized imidazole ester and hydrazide compounds also confirmed their significant radical scavenging properties. researchgate.net The antioxidant activity of imidazo[2,1-b]thiazole (B1210989) derivatives was assessed through multiple methods, including the inhibition of lipid peroxidation and scavenging of ABTS radicals, with several compounds showing high activity. nih.gov

| Compound Series/Derivative | Assay | Activity (IC50 µg/mL) | Reference |

|---|---|---|---|

| N-1-Substituted Imidazole (1c) | Hydrogen Peroxide Scavenging | 18.94 | jgtps.com |

| N-1-Substituted Imidazole (2c) | Hydrogen Peroxide Scavenging | 17.85 | jgtps.com |

| N-1-Substituted Imidazole (1b) | DPPH Scavenging | 19.74 | jgtps.com |

| N-1-Substituted Imidazole (2c) | DPPH Scavenging | 18.02 | jgtps.com |

| Ascorbic Acid (Standard) | Hydrogen Peroxide Scavenging | 12.64 | jgtps.com |

| α-Tocopherol (Standard) | Hydrogen Peroxide Scavenging | 13.58 | jgtps.com |

Other Reported Biological Activities (e.g., Anthelmintic, Anticonvulsant, Anti-ulcer, Anti-allergic)

The versatile imidazole scaffold has been incorporated into molecules exhibiting a wide array of biological activities beyond anticancer and antioxidant effects. longdom.orgnih.gov Various derivatives have been reported to possess anticonvulsant, anti-allergic, and anti-ulcer properties, among others. longdom.orgresearchgate.netjchemrev.com

Anticonvulsant Activity: The imidazole ring is a component of several compounds investigated for their potential in managing epilepsy. jocpr.com Studies on substituted indolo-imidazoles have been conducted to assess their anticonvulsant effects. jocpr.com

Anti-ulcer and Anti-allergic Activity: The imidazole ring is a core component of histamine (B1213489), a key mediator in allergic reactions and gastric acid secretion. Consequently, derivatives targeting histamine receptors have been developed. H2 receptor antagonists containing the imidazole moiety, such as cimetidine, are used to treat gastric ulcers. researchgate.net Furthermore, ligands for H3 and H4 histamine receptors are being investigated for their therapeutic potential in allergic conditions and other disorders. researchgate.net

While specific studies focusing solely on N-(sec-butyl)-1H-imidazole-1-carboxamide derivatives for these activities are not widely documented, the broader family of imidazole-containing compounds has shown significant promise in these therapeutic areas. longdom.orgresearchgate.net

Molecular Targets and Enzyme Inhibition Studies

To exert their pharmacological effects, imidazole derivatives interact with specific biomolecules. Research has identified several key molecular targets, including various enzymes and DNA, shedding light on the mechanisms underlying their biological activities. nih.govnih.gov

Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, posing a significant threat to public health. nih.govasianjpr.com There is a critical need for MBL inhibitors that can restore the efficacy of these antibiotics. Imidazole derivatives have emerged as a promising class of MBL inhibitors. nih.gov

Specifically, 1H-imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore that can target multiple B1 subclass MBLs, which are the most clinically relevant. nih.gov These compounds are thought to work by chelating the zinc ions essential for the catalytic activity of MBLs. asianjpr.comnih.gov Structural optimization of this imidazole scaffold has led to the identification of potent inhibitors against various MBLs, such as VIM-2 and VIM-5, with some derivatives exhibiting IC50 values in the nanomolar range (e.g., 0.018 µM). nih.gov These inhibitors have demonstrated the ability to work synergistically with antibiotics like meropenem, significantly reducing the minimum inhibitory concentration (MIC) required to combat resistant bacteria. nih.gov

DNA and its regulatory enzymes, such as topoisomerases, are well-established targets for anticancer drugs. nih.gov DNA topoisomerases regulate the supercoiling of DNA during replication and transcription, and their inhibition can lead to catastrophic DNA damage and cell death. nih.govindianchemicalsociety.com Imidazole derivatives have been extensively studied as topoisomerase inhibitors. nih.govresearchgate.net

Some N-fused imidazole compounds have been identified as potent catalytic inhibitors of human topoisomerase IIα (hTopoIIα) without intercalating into the DNA. nih.gov Similarly, a series of novel 1H-benzo[d]imidazole derivatives were designed as potential human topoisomerase I (Hu Topo I) inhibitors. acs.org Spectroscopic studies, including UV absorption and fluorescence, confirmed that these compounds can bind to DNA, with a preference for AT-rich sequences. acs.org The binding often occurs through a combination of intercalative and groove-binding interactions. nih.gov One of these benzimidazole (B57391) derivatives, compound 12b, showed 50% inhibition of Hu Topo I activity at a concentration of 16 µM. acs.org

The bacterial cell division protein FtsZ is an essential and highly conserved protein that is a structural homolog of eukaryotic tubulin. acs.orgnih.gov It polymerizes to form the Z-ring, a structure critical for initiating bacterial cytokinesis. nih.gov Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death, making it an attractive target for novel antibacterial agents. nih.gov

Benzo[d]imidazole-2-carboxamide derivatives have been investigated for their ability to inhibit FtsZ. nih.gov Studies have shown that these compounds can inhibit the proliferation of bacteria, including drug-resistant strains. One of the most potent compounds from a studied series was found to be a strong inhibitor of FtsZ from Bacillus subtilis, perturbing its secondary structure. nih.gov Molecular docking and dynamics simulations further suggested that Mycobacterium tuberculosis FtsZ is a likely target for the antitubercular activity of these carboxamide derivatives. nih.gov

Structure Activity Relationship Sar Studies of N Sec Butyl 1h Imidazole 1 Carboxamide Analogues

Impact of N-Substitution on Biological Activity

Research on various classes of N-substituted imidazole (B134444) derivatives has consistently shown that the nature of the N-substituent is a key determinant of biological activity. humanjournals.comnih.gov For instance, in a series of N-substituted imidazole derivatives synthesized for antimicrobial activity, the variation in the amine substituent led to significant differences in their minimum inhibitory concentrations (MIC). nih.govijpsonline.com While direct SAR data for N-(sec-butyl)-1H-imidazole-1-carboxamide is not extensively available in the public domain nih.gov, principles from related series can be extrapolated.

The sec-butyl group in the target compound is a moderately bulky and lipophilic aliphatic substituent. Studies on other heterocyclic carboxamides have shown that such aliphatic groups can be well-tolerated and may contribute to favorable hydrophobic interactions within a target's binding pocket. For example, in a study of 1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-one analogues, it was found that biological activity was dependent on the steric bulk at the N-1 position, with isopropyl being an optimal substituent. mdpi.com This suggests that a certain degree of branching and lipophilicity at this position is beneficial for activity.

To illustrate the impact of N-substitution, the following table presents hypothetical data based on general SAR principles observed in related compound series.

| Compound ID | N-Substituent | Lipophilicity (LogP) | Biological Activity (IC₅₀, µM) |

| 1 | H | Low | >100 |

| 2 | Methyl | Moderate | 50 |

| 3 | Ethyl | Moderate | 25 |

| 4 | n-Propyl | High | 15 |

| 5 | Isopropyl | High | 10 |

| 6 | n-Butyl | Very High | 20 |

| 7 | sec-Butyl | Very High | 12 |

| 8 | tert-Butyl | Very High | 30 |

| 9 | Cyclohexyl | High | 8 |

| 10 | Phenyl | Very High | >50 |

This table is illustrative and based on general SAR trends, not specific experimental data for N-(sec-butyl)-1H-imidazole-1-carboxamide.

From this illustrative data, we can infer that increasing the alkyl chain length from methyl to n-propyl tends to increase activity, likely due to enhanced hydrophobic interactions. Branching, as seen with the isopropyl and sec-butyl groups, can also be favorable, potentially by providing a better fit into a specific binding pocket. However, excessive steric bulk, as with the tert-butyl group, or the introduction of a rigid phenyl ring, might be detrimental to activity, possibly due to steric hindrance. The N-cyclohexyl derivative's high activity in some series highlights that cyclic aliphatic groups can also be highly effective. ijpsonline.com

Role of the Imidazole Ring System in Pharmacological Potency

The imidazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various non-covalent interactions. nih.govbiomedpharmajournal.org It is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts it with a distinct character. The imidazole nucleus is a component of many important natural products, such as the amino acid histidine and purines. humanjournals.com

The structural features of the imidazole ring allow it to participate in multiple drug-ligand interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov The two nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to biological targets like enzymes and receptors. nih.gov This versatility makes the imidazole ring a key contributor to the pharmacological potency of its derivatives.

In the context of N-(sec-butyl)-1H-imidazole-1-carboxamide, the imidazole ring serves as the central core, orienting the N-sec-butylcarboxamide moiety for optimal interaction with its target. The aromatic nature of the imidazole ring can also lead to π-π stacking interactions with aromatic residues in a protein's active site.

Studies on various imidazole-containing compounds have demonstrated the importance of this heterocyclic system for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net The substitution pattern on the imidazole ring itself can also significantly modulate activity. For example, the presence of substituents at the 2, 4, or 5 positions of the imidazole ring can alter its electronic properties and steric profile, leading to changes in binding affinity and selectivity.

The following table provides a conceptual overview of how modifications to the imidazole ring in a hypothetical series of N-sec-butyl-carboxamides could influence biological activity.

| Compound ID | Imidazole Ring Modification | Electronic Effect | Potential Interactions | Predicted Biological Activity |

| 7 | Unsubstituted | Neutral | H-bonding, π-π stacking | Baseline |

| 11 | 2-Methyl | Electron-donating | Increased hydrophobicity | Potentially increased |

| 12 | 4-Nitro | Electron-withdrawing | Altered H-bonding | Potentially decreased |

| 13 | 5-Chloro | Electron-withdrawing, Halogen bonding | Halogen bonding | Potentially increased |

| 14 | Benzimidazole (B57391) | Fused aromatic system | Enhanced π-π stacking | Potentially increased |

This table is illustrative and based on general principles of medicinal chemistry.

These hypothetical examples suggest that strategic substitution on the imidazole ring can be a powerful tool for modulating the pharmacological properties of N-(sec-butyl)-1H-imidazole-1-carboxamide analogues.

Influence of Carboxamide Moiety on Target Interaction

The carboxamide group (-C(=O)NH-) is a common functional group in many pharmaceuticals and plays a crucial role in mediating interactions with biological targets. This moiety is a rigid and planar structure that can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality allows the carboxamide group to form strong and directional hydrogen bonds with amino acid residues in a protein's binding site, thereby contributing significantly to the binding affinity of the molecule. nih.gov

In N-(sec-butyl)-1H-imidazole-1-carboxamide, the carboxamide linker connects the imidazole ring to the sec-butyl group. Its rigidity helps to maintain a defined conformation of the molecule, which can be important for fitting into a specific binding pocket. The ability of the carboxamide to form hydrogen bonds is often a critical determinant of biological activity.

Structure-activity relationship studies on various classes of carboxamide-containing compounds have consistently highlighted the importance of this functional group. For instance, in the development of TAK1 inhibitors, the carbonyl of a carboxamide was found to act as a hydrogen bond acceptor with the backbone of Ala107 in the kinase hinge region. nih.gov The replacement of the carboxamide with other linkers often leads to a significant loss of activity, underscoring its importance for target interaction.

The orientation of the carboxamide group and the nature of the atoms attached to it can also influence its electronic properties and hydrogen bonding capacity. The following table illustrates how modifications to the carboxamide moiety in N-sec-butyl-1H-imidazole-1-carboxamide analogues could potentially affect their biological activity.

| Compound ID | Moiety Modification | Key Feature Change | Impact on Target Interaction | Predicted Biological Activity |

| 7 | Carboxamide (-CONH-) | H-bond donor & acceptor | Strong H-bonding | Baseline |

| 15 | Thioamide (-CSNH-) | Altered H-bonding capacity | Weaker H-bonding | Potentially decreased |

| 16 | Amine (-CH₂NH-) | Loss of carbonyl acceptor | Loss of key H-bond | Significantly decreased |

| 17 | Ester (-COO-) | Loss of N-H donor | Loss of key H-bond | Significantly decreased |

| 18 | Reversed Amide (-NHCO-) | Altered geometry | Misfit in binding site | Potentially decreased |

This table is illustrative and based on general principles of medicinal chemistry and SAR studies of related compounds.

Conclusion and Future Directions in N Sec Butyl 1h Imidazole 1 Carboxamide Research

Summary of Current Research Landscape

The current body of scientific literature on N-(sec-butyl)-1H-imidazole-1-carboxamide is notably limited. Publicly accessible research databases and peer-reviewed journals contain a scarcity of studies specifically focused on the synthesis, characterization, and application of this particular compound. The existing information is primarily confined to chemical supplier catalogs, which provide basic physicochemical properties but lack in-depth experimental data and analysis.

In a broader context, the imidazole (B134444) ring system, a core component of N-(sec-butyl)-1H-imidazole-1-carboxamide, is a well-established and highly significant scaffold in medicinal chemistry. Imidazole derivatives have been extensively investigated and are known to exhibit a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The imidazole nucleus is a key structural feature in numerous approved drugs. researchgate.net The carboxamide functional group is also a prevalent feature in many biologically active molecules, contributing to their ability to form hydrogen bonds and interact with biological targets. jocpr.com

While research into various substituted imidazole carboxamides has shown promise in areas such as antibacterial agents and cholecystokinin (B1591339) 1 receptor (CCK1R) agonists, specific data for the N-(sec-butyl) substituted variant remains largely absent. researchgate.netnih.gov This indicates that N-(sec-butyl)-1H-imidazole-1-carboxamide represents a largely unexplored entity within a well-validated chemical space.

Unexplored Avenues for Academic Inquiry

Given the rich pharmacological potential of the imidazole carboxamide scaffold, there are numerous unexplored avenues for academic inquiry concerning N-(sec-butyl)-1H-imidazole-1-carboxamide. The introduction of the sec-butyl group introduces a chiral center, suggesting that the synthesis and biological evaluation of its individual enantiomers could be a fruitful area of investigation.

Future research could focus on the following areas:

Biological Screening: A comprehensive screening of N-(sec-butyl)-1H-imidazole-1-carboxamide against a variety of biological targets is warranted. Based on the activities of related compounds, initial investigations could target its potential as an antimicrobial, anticancer, or anti-inflammatory agent. nih.govresearchgate.net For instance, imidazole derivatives have been investigated as inhibitors of enzymes like topoisomerase II and aurora kinase, presenting potential targets for this compound. nih.gov

Agrochemical Applications: Many heterocyclic compounds containing nitrogen are utilized in agriculture. Investigating the potential herbicidal, fungicidal, or insecticidal properties of N-(sec-butyl)-1H-imidazole-1-carboxamide could open up new applications.

Materials Science: Imidazole-based compounds have been explored for their applications in materials science, including the formation of ionic liquids and coordination polymers. The physicochemical properties of N-(sec-butyl)-1H-imidazole-1-carboxamide could be studied to determine its suitability for such applications.

Kinase Inhibition: Numerous imidazole derivatives have been developed as kinase inhibitors for the treatment of cancer and other diseases. The structural features of N-(sec-butyl)-1H-imidazole-1-carboxamide could be evaluated for potential interactions with various kinase active sites.

Methodological Advancements and Future Prospects

Future research on N-(sec-butyl)-1H-imidazole-1-carboxamide would benefit from the application of modern synthetic and analytical methodologies.

Advanced Synthesis and Purification: While traditional methods for amide bond formation are well-established, newer, more efficient, and sustainable synthetic routes could be explored. This includes the use of novel coupling reagents and catalytic methods that minimize waste and improve yields. rsc.org Given the chirality of the sec-butyl group, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound will be crucial for detailed biological studies. u-szeged.huresearchgate.net

Computational Modeling and In Silico Screening: The use of computational chemistry can provide valuable insights into the potential biological activity and physicochemical properties of N-(sec-butyl)-1H-imidazole-1-carboxamide. researchgate.net Molecular docking studies could predict its binding affinity to various biological targets, helping to prioritize experimental screening efforts. mdpi.com Density Functional Theory (DFT) calculations can be employed to understand its electronic structure and reactivity.

High-Throughput Screening: Employing high-throughput screening (HTS) techniques would enable the rapid evaluation of N-(sec-butyl)-1H-imidazole-1-carboxamide against large panels of biological targets, accelerating the discovery of potential therapeutic applications.

The future prospects for research on N-(sec-butyl)-1H-imidazole-1-carboxamide are promising, contingent on dedicated investigation into its synthesis, properties, and biological activities. Its structural similarity to a vast number of pharmacologically active imidazole derivatives suggests a high probability of discovering novel applications for this understudied compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(sec-butyl)-1H-imidazole-1-carboxamide, and how can reaction parameters (e.g., solvent, catalyst) be optimized to enhance purity and yield?

- Methodology : Utilize nucleophilic substitution or coupling reactions, such as reacting 1H-imidazole-1-carboxylic acid derivatives with sec-butylamine. Optimization involves adjusting temperature (e.g., 0–25°C), solvent polarity (DMF or THF), and catalysts (e.g., EDC/HOBt for carbodiimide-mediated coupling). Purification via column chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing N-(sec-butyl)-1H-imidazole-1-carboxamide?

- Methodology : Confirm structure using - and -NMR to identify imidazole protons (δ 7.0–8.5 ppm) and sec-butyl methyl groups (δ 0.8–1.5 ppm). IR spectroscopy validates carboxamide C=O stretches (~1650 cm). High-resolution mass spectrometry (HRMS) determines molecular weight accuracy (±0.001 Da). HPLC or GC-MS assesses purity (>95%) .

Q. What in vitro assays are standard for evaluating the biological activity of N-(sec-butyl)-1H-imidazole-1-carboxamide, particularly for antioxidant or antimicrobial properties?

- Methodology :

- Antioxidant : DPPH radical scavenging assay (IC values) and FRAP (ferric reducing power) .

- Antimicrobial : Broth microdilution (MIC against Gram-positive/negative bacteria) and fungal inhibition assays (e.g., Candida albicans). Include positive controls (e.g., ascorbic acid for antioxidants, fluconazole for antifungals) .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., high antioxidant but low antimicrobial efficacy) be systematically resolved?

- Methodology : Conduct dose-response curves across multiple cell lines or microbial strains to identify specificity. Use orthogonal assays (e.g., ROS detection for antioxidants vs. time-kill kinetics for antimicrobials). Evaluate membrane permeability via logP measurements or computational models (e.g., SwissADME) to explain differential activity .

Q. What computational strategies elucidate the interaction mechanisms of N-(sec-butyl)-1H-imidazole-1-carboxamide with target proteins or nucleic acids?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to enzymes like cytochrome P450 or bacterial RNA polymerase. Density Functional Theory (DFT) calculations analyze electronic properties (HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

Q. In SAR studies, how does modifying the sec-butyl group impact selectivity toward biological targets?

- Methodology : Synthesize analogs with branched (isobutyl) or cyclic (cyclohexyl) substituents. Compare activity via IC or K values. Use X-ray crystallography or cryo-EM (if available) to visualize substituent effects on binding pocket interactions. Corrogate steric/electronic parameters (e.g., Taft constants) with bioactivity .

Q. What experimental protocols mitigate stability challenges (e.g., hydrolysis, oxidation) during prolonged biochemical assays?

- Methodology : Store compounds in anhydrous DMSO at −20°C under inert gas (N). Add stabilizers (e.g., BHT for oxidation) or buffer at pH 7.4 (PBS) to minimize hydrolysis. Monitor degradation via LC-MS at timed intervals. Use accelerated stability studies (40°C/75% RH) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.